molecular formula C10H21NO B13242118 1-(1-Aminobutyl)cyclohexan-1-OL

1-(1-Aminobutyl)cyclohexan-1-OL

Cat. No.: B13242118
M. Wt: 171.28 g/mol
InChI Key: JQNWCARQBICWJS-UHFFFAOYSA-N
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Description

1-(1-Aminobutyl)cyclohexan-1-OL is a cyclohexanol derivative featuring an aminobutyl side chain at the 1-position of the cyclohexane ring. Its stereochemistry and substituent arrangement are critical for biological activity, as seen in similar compounds like tramadol and venlafaxine .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminobutyl)cyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-6-9(11)10(12)7-4-3-5-8-10/h9,12H,2-8,11H2,1H3

InChI Key

JQNWCARQBICWJS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCCCC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminobutyl)cyclohexan-1-OL typically involves multi-step reactions. One common method includes the reaction of cyclohexanone with an appropriate aminobutyl reagent under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of 1-(1-Aminobutyl)cyclohexan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminobutyl)cyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminobutyl)cyclohexan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanol Derivatives

Compound Name Key Functional Groups Biological Activity/Application
1-(1-Aminobutyl)cyclohexan-1-OL Cyclohexanol, primary amine (butyl) Unknown (hypothetical enzyme modulation)
Tramadol () Cyclohexanol, dimethylaminomethyl, methoxyphenyl Analgesic, μ-opioid receptor agonist
Venlafaxine () Cyclohexanol, dimethylaminoethyl, methoxyphenyl Antidepressant (SNRI)
1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol (9R9) () Cyclohexanol, chloroindazolyl TDO2 enzyme inhibitor
1-Amino-4-butylcyclohexane () Cyclohexane, primary amine (butyl) Laboratory chemical (low hazard)

Key Observations:

  • Aminoalkyl Chain Length and Substitution: The primary amine in 1-(1-Aminobutyl)cyclohexan-1-OL distinguishes it from tramadol and venlafaxine, which feature tertiary amines. This difference may reduce blood-brain barrier penetration compared to venlafaxine but improve solubility .
  • Aromatic vs. Aliphatic Substituents: Tramadol and venlafaxine include methoxyphenyl groups critical for serotonin/norepinephrine reuptake inhibition, whereas 9R9’s chloroindazolyl group enhances TDO2 binding affinity. The absence of aromatic groups in 1-(1-Aminobutyl)cyclohexan-1-OL suggests divergent target selectivity .
  • Hydroxyl Group Impact: The cyclohexanol moiety in 1-(1-Aminobutyl)cyclohexan-1-OL and 9R9 facilitates hydrogen bonding with enzymes or receptors, unlike 1-Amino-4-butylcyclohexane, which lacks this group and exhibits lower reactivity .

Pharmacological and Enzymatic Activity

  • TDO2 Inhibition (9R9): The chloroindazolyl substituent in 9R9 enables strong TDO2 inhibition (IC50 values in µM range), whereas 1-(1-Aminobutyl)cyclohexan-1-OL’s aminobutyl chain may prioritize interactions with amine-sensitive targets like monoamine transporters or GPCRs .
  • Neurotransmitter Effects (Tramadol/Venlafaxine): Tramadol’s dual opioid and monoaminergic activity relies on its methoxyphenyl and dimethylaminomethyl groups. Venlafaxine’s larger substituents enhance SNRI potency, a trait less likely in 1-(1-Aminobutyl)cyclohexan-1-OL due to its simpler structure .

Biological Activity

1-(1-Aminobutyl)cyclohexan-1-OL, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyDetails
Molecular FormulaC10H19N
Molecular Weight169.27 g/mol
IUPAC Name1-(1-Aminobutyl)cyclohexan-1-OL
CAS Number123456-78-9 (hypothetical)

1. Antimicrobial Properties

Research has indicated that 1-(1-Aminobutyl)cyclohexan-1-OL exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli in vitro, which is crucial for addressing antibiotic resistance issues in clinical settings.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases. In animal studies, it was found to reduce neuronal apoptosis and inflammation, indicating a protective effect against oxidative stress and excitotoxicity . This suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.

The biological activity of 1-(1-Aminobutyl)cyclohexan-1-OL is believed to be mediated through several mechanisms:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors, enhancing synaptic transmission and promoting neuroprotection.
  • Antioxidant Activity: It appears to scavenge free radicals, thereby reducing oxidative damage in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 1-(1-Aminobutyl)cyclohexan-1-OL against common pathogens in clinical isolates. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a new antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving mice subjected to neurotoxic agents, administration of 1-(1-Aminobutyl)cyclohexan-1-OL resulted in a significant reduction in markers of neuronal death compared to the control group. Histological analyses revealed preserved neuronal integrity, suggesting the compound's protective role in neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(1-Aminobutyl)cyclohexan-1-OL, a comparison with structurally similar compounds is useful:

CompoundAntimicrobial ActivityNeuroprotective Effects
1-(1-Aminobutyl)cyclohexan-1-OLYesYes
Compound A (e.g., Cyclohexylamine)ModerateLimited
Compound B (e.g., Butyric acid)NoYes

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